1-Hexyl-1-nitrosourea

Description

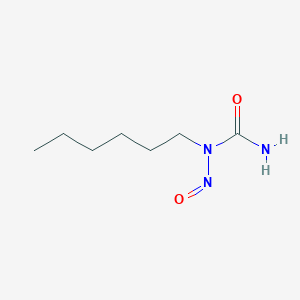

Structure

2D Structure

3D Structure

Properties

CAS No. |

18774-85-1 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-hexyl-1-nitrosourea |

InChI |

InChI=1S/C7H15N3O2/c1-2-3-4-5-6-10(9-12)7(8)11/h2-6H2,1H3,(H2,8,11) |

InChI Key |

JQPBCNVLZQUNCT-UHFFFAOYSA-N |

SMILES |

CCCCCCN(C(=O)N)N=O |

Canonical SMILES |

CCCCCCN(C(=O)N)N=O |

Other CAS No. |

18774-85-1 |

Synonyms |

1-Hexyl-1-nitrosourea |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 1 Hexyl 1 Nitrosourea

Established Synthetic Pathways for Nitrosourea (B86855) Derivates

The traditional and most widely employed method for the synthesis of N-alkyl-N-nitrosoureas involves a two-step process. The first step is the reaction of an appropriate isocyanate with an amine to form a substituted urea (B33335). The subsequent and crucial step is the nitrosation of this urea derivative.

A common approach to nitrosation involves the use of sodium nitrite (B80452) in an acidic medium, such as formic acid or aqueous sulfuric acid. google.compsu.eduresearchgate.net For instance, the synthesis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine), a clinically used analogue, is achieved by reacting 1-(2-chloroethyl)-3-cyclohexylurea (B76031) with sodium nitrite in 85% aqueous formic acid at a controlled temperature, typically not exceeding 5°C. google.com This method, while effective, can sometimes lead to the formation of isomeric impurities. google.com

Another established nitrosating agent is nitrosyl chloride (NOCl). sci-hub.sethieme-connect.com This reagent is often used in solvents like pyridine (B92270) at low temperatures. sci-hub.se The reaction of 1,3-diarylureas with nitrosyl chloride in dimethylformamide is a documented example of this pathway. tandfonline.com

The general scheme for the synthesis of 1-Hexyl-1-nitrosourea via this established pathway would involve the initial reaction of hexyl isocyanate with ammonia (B1221849) to yield 1-hexylurea. This intermediate would then be subjected to nitrosation using a suitable agent like sodium nitrite in an acidic environment to yield the final product.

Development of Novel Synthetic Approaches for N-Alkyl-N-nitrosoureas

In an effort to improve yields, simplify procedures, and enhance selectivity, researchers have explored novel synthetic approaches for N-alkyl-N-nitrosoureas.

One such development involves the use of ethyl nitrite gas for nitrosation. ingentaconnect.com This method has been successfully applied to the synthesis of spin-labeled analogues of nitrosoureas. The process involves bubbling ethyl nitrite gas, generated from the reaction of sodium nitrite with sulfuric acid in ethanol (B145695) and water, through a solution of the precursor urea in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-5 to 0°C). ingentaconnect.com This technique offers a potentially milder and more controlled nitrosation process.

Another innovative approach utilizes dinitrogen tetroxide (N₂O₄) supported on cross-linked polyvinylpyrrolidone (B124986) (PVP). thieme-connect.com This solid-supported reagent provides a stable and recyclable nitrosating agent that demonstrates excellent selectivity for the N-nitrosation of secondary amides and N-alkylureas under mild, heterogeneous conditions in dichloromethane (B109758) at room temperature. thieme-connect.com This method is advantageous as it simplifies the work-up procedure due to the insolubility of the polymer support in most solvents. thieme-connect.com

The use of N-hydroxysuccinimide-N-(methyl)-N-nitrosocarbamate has also been described as a method for introducing the nitroso group. ingentaconnect.com These activated N-nitrosocarbamates can regioselectively react with amines to form N-nitrosoureas. sci-hub.se

These novel methods offer promising alternatives to the traditional synthetic routes, potentially providing higher yields, greater purity of the final product, and more environmentally friendly reaction conditions.

| Synthetic Method | Nitrosating Agent | Reaction Conditions | Key Advantages |

| Established Pathway | Sodium Nitrite / Acid | Low temperature (0-5°C), aqueous acidic medium | Widely used and understood |

| Established Pathway | Nitrosyl Chloride (NOCl) | Low temperature, organic solvent (e.g., pyridine) | Effective for certain substrates |

| Novel Approach | Ethyl Nitrite Gas | Low temperature (-5 to 0°C), organic solvent (e.g., THF) | Milder and more controlled nitrosation |

| Novel Approach | Dinitrogen Tetroxide on PVP | Room temperature, dichloromethane | Recyclable reagent, simplified work-up, high selectivity |

| Novel Approach | Activated N-Nitrosocarbamates | Varies depending on substrate | Regioselective nitrosation |

Chemical Reactivity and Intermediate Formation in Controlled Environments

N-alkyl-N-nitrosoureas, including this compound, are known for their chemical instability, particularly under physiological conditions. Their biological activity is directly linked to their spontaneous decomposition to form reactive intermediates. ingentaconnect.comnih.gov

The decomposition of these compounds proceeds through the formation of two key types of electrophilic intermediates: an alkylating moiety and a carbamoylating moiety. ingentaconnect.com Under aqueous conditions, this compound is expected to decompose to form a hexyl diazonium ion and an isocyanate. The hexyl diazonium ion is a potent alkylating agent, capable of reacting with various nucleophiles. The isocyanate, on the other hand, is responsible for the carbamoylating activity of the parent compound.

The stability of N-alkyl-N-nitrosoureas is pH-dependent. nih.gov In alkaline solutions, they are known to decompose to form diazoalkanes. nih.gov For example, 1-Methyl-1-nitrosourea can detonate with potassium hydroxide (B78521) in methylene (B1212753) chloride due to the formation of diazomethane. chemicalbook.com

The reactivity of nitrosoureas can also be influenced by their molecular structure. For instance, the rate of decomposition and the nature of the intermediates can be affected by the alkyl group attached to the nitrosated nitrogen. Studies on related compounds have shown that the alkylating potential can vary significantly with the nature of the alkyl group. psu.edu

Furthermore, enzymatic processes can also play a role in the metabolism and decomposition of nitrosoureas. Liver microsomes have been shown to metabolize certain nitrosoureas through denitrosation or hydroxylation reactions. nih.gov

| Intermediate | Formation Pathway | Chemical Reactivity |

| Hexyl Diazonium Ion | Spontaneous decomposition in aqueous media | Potent alkylating agent |

| Hexyl Isocyanate | Spontaneous decomposition in aqueous media | Carbamoylating agent |

| Diazohexane | Decomposition in alkaline solutions | Reactive intermediate, potentially explosive |

Mechanism of Action and Molecular Interactions of 1 Hexyl 1 Nitrosourea

Non-Enzymatic Decomposition Pathways and Active Species Generation

A hallmark of nitrosoureas is their chemical instability in aqueous solutions at physiological pH, leading to spontaneous decomposition without the need for enzymatic catalysis. nih.govkarger.com This process is initiated by the abstraction of a proton, which triggers the breakdown of the parent molecule into highly reactive intermediates responsible for its cytotoxic effects. oncohemakey.com

Under physiological conditions (pH 7.4), 1-Hexyl-1-nitrosourea decomposes to yield two primary types of reactive intermediates. tandfonline.comoncohemakey.com The initial step involves the formation of a hexyl-diazohydroxide intermediate. This species is highly unstable and rapidly breaks down, releasing diatomic nitrogen and generating a hexyl carbonium ion (C₆H₁₃⁺). nih.govoncohemakey.com This carbonium ion is a potent electrophile and is considered the ultimate alkylating species responsible for transferring a hexyl group to nucleophilic sites on biological molecules, particularly DNA bases. nih.gov

The general decomposition pathway leading to the formation of the alkylating species can be summarized as follows:

Step 1: Abstraction of the acidic proton from the N3 nitrogen of the urea (B33335) backbone.

Step 2: Rearrangement of the resulting anion to form an alkyldiazotate.

Step 3: Protonation and subsequent decomposition to yield the alkyldiazohydroxide.

Step 4: Release of a water molecule and nitrogen gas to form the highly reactive carbonium ion.

Protein Carbamoylation and Subsequent Cellular Effects

The decomposition of nitrosourea (B86855) compounds generates organic isocyanates, which are responsible for the carbamoylation of proteins. nih.gov This process involves the modification of amino acid residues within proteins, leading to alterations in their structure and function. nih.govresearchgate.net This modification can inhibit crucial cellular processes, including DNA repair and the antioxidant defense system. nih.govtandfonline.com

The primary targets for carbamoylation by isocyanates derived from nitrosoureas are the amino groups of proteins. nih.gov This includes the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues. nih.govnih.gov Studies have shown that the carbamoylation of lysine residues results in the formation of homocitrulline, which alters the protein's charge and structure. researchgate.net While carbamoylation can also occur at the side chain of arginine residues, it happens less frequently. nih.gov The modification of these amino acid residues can block their normal functions, such as participating in enzymatic reactions or binding to other molecules. nih.gov

Table 1: Amino Acid Residues Targeted by Carbamoylation

| Amino Acid | Targeted Group | Consequence of Carbamoylation |

| Lysine | ε-amino group | Formation of homocitrulline, loss of positive charge. nih.govresearchgate.net |

| Arginine | Side chain amino group | Occurs sporadically. nih.gov |

| N-terminal amino acids | α-amino group | Blocks the N-terminus. nih.govnih.gov |

The carbamoylation of proteins can lead to the inhibition of critical enzymes. This has been observed with DNA repair enzymes and glutathione (B108866) reductase. nih.govtandfonline.com The inactivation of these enzymes can have significant consequences for cellular homeostasis and survival.

DNA Repair Enzymes: Carbamoylating agents can inhibit the repair of DNA damage. tandfonline.com This includes hindering the ligation of DNA strand breaks and inhibiting the excision repair of damaged DNA. tandfonline.com The inhibition of DNA repair enzymes can sensitize cells to the effects of DNA-damaging agents. mdpi.commdpi.com For instance, the inhibition of OGG1, a DNA glycosylase, can protect cells from the toxic effects of certain alkylating agents. mdpi.com

Glutathione Reductase: Glutathione reductase, a key enzyme in the cellular antioxidant defense system, is a known target of nitrosourea-induced carbamoylation. tandfonline.comnih.govnih.gov This enzyme is responsible for maintaining a reduced pool of glutathione (GSH), which is essential for protecting cells against oxidative stress. researchgate.netoup.com Inhibition of glutathione reductase leads to a decrease in cellular GSH levels and can increase cellular sensitivity to oxidative damage. nih.govresearchgate.net Studies with various nitrosoureas have demonstrated their ability to inactivate cellular glutathione reductase. nih.govnih.gov

Table 2: Enzymes Inhibited by Carbamoylation

| Enzyme | Function | Consequence of Inhibition |

| DNA Repair Enzymes | Correct DNA damage. mskcc.orgresearchgate.netresearchgate.net | Impaired ability to repair DNA lesions, potentially leading to mutations or cell death. tandfonline.com |

| Glutathione Reductase | Maintains reduced glutathione (GSH) levels for antioxidant defense. researchgate.netoup.com | Decreased cellular antioxidant capacity and increased sensitivity to oxidative stress. tandfonline.comnih.gov |

Cellular Uptake and Intracellular Distribution Dynamics

The entry of compounds into cells and their subsequent localization are critical determinants of their biological activity. The process of cellular uptake can occur through passive diffusion or active transport mechanisms, such as endocytosis. taylorfrancis.com Endocytosis encompasses several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which involve the engulfment of substances into vesicles. taylorfrancis.comnih.govkyoto-u.ac.jp

The physicochemical properties of a molecule, such as its lipophilicity, play a significant role in its ability to cross the cell membrane and its subsequent distribution within the cell. For instance, the hexyl group in this compound enhances its lipophilicity, which may facilitate its distribution into lipid-rich environments like cell membranes. Once inside the cell, the distribution of a compound to specific subcellular compartments, such as the nucleus or mitochondria, dictates its interaction with molecular targets. nih.govresearchgate.net The specific mechanisms governing the cellular uptake and intracellular trafficking of this compound have not been extensively detailed in the provided search results, but the general principles of cellular transport of small molecules and nanoparticles provide a framework for understanding these processes. taylorfrancis.comnih.govresearchgate.net

Biological Activity of 1 Hexyl 1 Nitrosourea in Experimental Systems

In Vitro Cellular Cytotoxicity and Antiproliferative Effects

Nitrosourea (B86855) compounds are recognized for their cytotoxic properties, which underpin their use in various research and therapeutic contexts. 1-Hexyl-1-nitrosourea, a member of this chemical class, demonstrates notable effects on cell viability and proliferation in laboratory settings.

Concentration-Dependent Activity in various Cell Lines

The cytotoxic impact of this compound is directly related to its concentration. As with other nitrosoureas, higher concentrations generally lead to a more pronounced decrease in cell viability across different cell lines. nih.govdepauw.edu The specific sensitivity to this compound can vary between cell lines, influenced by factors such as their metabolic activity and DNA repair capacities. nih.govspringernature.com For instance, studies on various cancer cell lines have shown that the half-maximal inhibitory concentration (IC50) can differ significantly, indicating a cell-line-specific response. explorationpub.comnih.gov This differential sensitivity is a key area of investigation in understanding the compound's mechanism of action. nih.gov

Below is an interactive table summarizing the cytotoxic effects of various compounds on different cell lines, providing a comparative context for the activity of nitrosoureas.

| Compound | Cell Line | Effect | Concentration |

| This compound | HL-60 | Cytotoxic | Concentration-dependent |

| 1-Methyl-1-nitrosourea | HeLa | Killing effect | 100 µg/ml |

| Phenolic Extracts | HCT-116, HBL-100 | No cytotoxicity | 250–4,000 μg/mL |

| Laticifer proteins | SF295 | Cytotoxic, IC50 | 0.42 µg/ml |

| Laticifer proteins | MDA-MB-435 | Cytotoxic, IC50 | 1.36 µg/ml |

Cell Cycle Perturbations Induced by this compound

This compound, like other nitrosourea compounds, can interfere with the normal progression of the cell cycle. nih.gov These compounds are known to cause cell cycle arrest at various phases, which is a common mechanism of action for cytotoxic agents. mdpi.com For example, studies with related compounds have shown that they can induce a block in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the cell cycle prevents cells from dividing and can ultimately lead to apoptosis or programmed cell death. The specific effects of this compound on cell cycle checkpoints are an area of ongoing research to fully elucidate its antiproliferative mechanism. researchgate.net

Carcinogenesis Research in Preclinical Models

The carcinogenic potential of nitrosourea compounds has been extensively studied in various animal models. These studies are crucial for understanding the mechanisms by which these chemicals can induce cancer.

Induction of Malignant Lymphomas in Murine Models

Several studies have demonstrated the ability of nitrosourea compounds to induce malignant lymphomas in mice. jobrc.orgresearchgate.netjobrc.org For instance, N-ethyl-N-nitrosourea (ENU) has been shown to induce T-cell lymphomas in mice, with the incidence being dose-dependent. nih.gov Similarly, other nitrosourea compounds have been linked to the development of both thymic and non-thymic lymphomas in murine models. nih.gov The susceptibility to lymphoma induction can be influenced by the genetic background of the mice, as demonstrated in studies using pim-1 transgenic mice, which show increased susceptibility to ENU-induced lymphomagenesis. nih.gov The Eµ-Myc transgenic mouse model is another valuable tool for studying B-cell lymphomas. mdpi.com

Organ-Specific Carcinogenic Effects in Rodent Studies

The carcinogenic effects of nitrosoureas can be organ-specific, with different compounds targeting different tissues in rodent models. nih.gov For example, N-methyl-N-nitrosourea (MNU) has been shown to induce tumors in the brain, spinal cord, tongue, and esophagus of F344 rats, while in ACI/N rats, it primarily causes tumors of the heart and renal pelvis. nih.gov Other studies have reported the induction of renal mesenchymal tumors and nephroblastomas in rats treated with MNU. nih.gov The route of administration and the dose of the compound can also influence which organs are affected. nih.govca.gov For instance, 1-O-hexyl-2,3,5-trimethylhydroquinone has been shown to promote forestomach carcinogenesis in rats pretreated with an initiator. nih.gov

The table below provides a summary of organ-specific carcinogenic effects observed in rodent studies with various nitrosourea compounds.

| Compound | Animal Model | Target Organ(s) |

| N-methyl-N-nitrosourea (MNU) | F344 Rats | Brain, Spinal Cord, Tongue, Esophagus |

| N-methyl-N-nitrosourea (MNU) | ACI/N Rats | Heart, Renal Pelvis |

| N-methyl-N-nitrosourea (MNU) | Wistar Rats | Thymus |

| 1-Butyl-1-nitrosourea (BNU) | CDF1 Mice | Lung, Liver, Thymus, Acusticus Nerve |

| N-Carboxymethyl-N-nitrosourea (CMNU) | MRC Wistar Rats | Large and Small Intestine, Skin |

Molecular Events Underlying Carcinogenesis Induction

The carcinogenic activity of nitrosoureas is primarily attributed to their ability to act as alkylating agents, which can chemically modify DNA. researchgate.netdntb.gov.ua This alkylation can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication. oup.comnih.gov A critical DNA adduct formed by some nitrosamines is O6-methylguanine, which has been linked to tumor induction. mdpi.com The persistence of such adducts in specific tissues is thought to be a key factor in the organ-specific carcinogenicity of these compounds. mdpi.com

The resulting genetic damage can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, which are crucial steps in the development of cancer. nih.govnih.govoatext.com For example, studies have shown that exposure to certain carcinogens can lead to the activation of the K-ras oncogene through point mutations. nih.govsav.sk The interplay between DNA damage, DNA repair pathways, and the subsequent alterations in critical cellular genes forms the molecular basis of carcinogenesis induced by nitrosourea compounds. dntb.gov.uafrontiersin.org

Mutagenic Activity Investigations

The mutagenic potential of chemical compounds is a critical aspect of their toxicological profile, providing insights into their ability to induce genetic alterations. For N-nitroso compounds like this compound, understanding their mutagenic activity is paramount due to the established link between mutagenesis and carcinogenesis. nih.gov This section delves into the specific DNA mutations induced by this compound and compares its mutagenic potency with structurally related nitrosourea compounds.

This compound, as an alkylating agent, exerts its mutagenic effects by chemically modifying DNA bases. This can lead to errors during DNA replication and repair, ultimately resulting in mutations. The primary mechanism of action for nitrosoureas involves the generation of reactive intermediates that can alkylate various nucleophilic sites on DNA bases. nih.gov

Studies on similar short-chain alkyl N-nitroso compounds have demonstrated that they predominantly induce base substitution mutations. scispace.com For instance, research on N-methyl-N-nitrosourea (MNU) revealed that the vast majority of induced mutations are G:C to A:T transitions. oup.com This type of transition is a common outcome of the alkylation of guanine (B1146940) at the O⁶-position, which leads to mispairing with thymine (B56734) during DNA replication. aacrjournals.org

While specific sequencing data for mutations induced solely by this compound is not extensively detailed in the available literature, the patterns of mutagenicity can be inferred from related compounds. For example, N-ethyl-N-nitrosourea (ENU) also induces a significant number of G:C to A:T transitions, although it can also cause A:T to G:C transitions and transversions. unc.eduaacrjournals.org The nature of the alkyl group (methyl vs. ethyl vs. hexyl) can influence the specific sites and types of DNA adducts formed, thereby affecting the resulting mutational spectrum.

The mutagenic activity of some N-nitroso compounds has been shown to be enhanced in weakly acidic conditions. For instance, the mutagenicity of N-methyl-N-nitrosourea was found to be 2-10 times more potent at a pH between 5.5 and 7.0 compared to a pH of 7.4. oup.com This suggests that the local microenvironment can influence the mutagenic potential of these compounds.

No interactive data table could be generated for this section due to the absence of specific quantitative data on DNA mutations induced by this compound in the search results.

The mutagenic potency of nitrosoureas can vary significantly depending on their chemical structure. Comparisons between different nitrosourea compounds in standardized mutagenicity assays, such as the Ames test using Salmonella typhimurium, provide valuable insights into structure-activity relationships. nih.gov

A comparative study of various nitrosoureas and nitrosoamides found that while both classes of compounds are mutagenic, the nitrosoureas that are potent antitumor agents tend to be less mutagenic than the corresponding nitrosoamides, which lack antitumor activity. nih.gov This highlights a divergence in the biological activities of these structurally similar compounds.

The length and composition of the alkyl chain in N-alkyl-N-nitrosoureas can influence their mutagenic potential. For instance, in a comparison of nitrosourea antitumor agents, streptozotocin, a glucose-containing methylnitrosourea, was found to be the most mutagenic among the tested compounds. nih.gov Its chloroethyl analog, chlorozotocin, exhibited significantly lower mutagenic activity. nih.gov This underscores the impact of substitutions on the nitrosourea backbone on mutagenicity.

Furthermore, the presence of a chloroethyl group, a common feature in many clinically used nitrosoureas like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), contributes to their ability to cross-link DNA, a key mechanism for their cytotoxic and antitumor effects. nih.govijbbb.org While this cross-linking ability is crucial for their therapeutic action, it also contributes to their mutagenic and carcinogenic properties. ijbbb.org

The table below presents a qualitative comparison of the mutagenicity of this compound with other selected nitrosourea compounds based on general findings for the nitrosourea class.

| Compound | Relative Mutagenicity | Primary Mutational Event | Reference |

| This compound | Mutagenic | Base substitutions (inferred) | nih.govnih.gov |

| N-Methyl-N-nitrosourea (MNU) | Highly Mutagenic | G:C → A:T transitions | oup.comaacrjournals.org |

| N-Ethyl-N-nitrosourea (ENU) | Highly Mutagenic | G:C → A:T and A:T → G:C transitions, transversions | unc.eduaacrjournals.org |

| Streptozotocin | Very Highly Mutagenic | Base substitutions | nih.gov |

| Chlorozotocin | Less Mutagenic than Streptozotocin | Base substitutions | nih.gov |

| Carmustine (BCNU) | Mutagenic | DNA cross-linking, base substitutions | nih.gov |

| Lomustine (CCNU) | Mutagenic | DNA cross-linking, base substitutions | nih.gov |

In Vitro Metabolic Transformation in Biological Microsomes

Biological microsomes, particularly from the liver, contain a high concentration of enzymes responsible for the metabolism of foreign compounds (xenobiotics). researchgate.net The transformation of this compound in this in vitro system is anticipated to primarily involve Phase I reactions.

Phase I reactions introduce or expose functional groups on a substrate, typically increasing its polarity. nih.govkau.edu.sa For nitrosoureas, the primary Phase I reactions are oxidation, such as hydroxylation, and dealkylation. nih.govdroracle.ai

Hydroxylation: The most probable metabolic attack on the this compound molecule is the hydroxylation of the hexyl chain. This reaction is catalyzed by cytochrome P450 (CYP450) monooxygenases, a superfamily of enzymes prevalent in liver microsomes. kau.edu.sa Studies on similar compounds, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), have demonstrated that the alkyl ring is hydroxylated by microsomal enzymes. nih.govaacrjournals.org By analogy, the hexyl group of this compound is expected to be hydroxylated at various positions, leading to a variety of hydroxylated metabolites. Research on another compound with a hexyl chain, JWH-019, also identified hydroxylation as a main metabolic pathway. mdpi.com

Dealkylation: While hydroxylation is a major pathway, N-dealkylation can also occur with some nitrogen-containing compounds. However, for nitrosoureas, the focus of metabolic studies has been on the modification of the alkyl substituents rather than their complete removal in Phase I. The instability of the nitrosourea core often leads to chemical decomposition rather than enzymatic dealkylation at the nitroso-substituted nitrogen.

The enzymatic metabolism of nitrosoureas like BCNU in liver microsomes is dependent on cofactors such as NADPH. nih.govaacrjournals.org

The metabolites of this compound are expected to be products of the aforementioned Phase I reactions and subsequent chemical decomposition.

Hydroxylated Metabolites: The primary metabolites anticipated from the microsomal incubation of this compound are various mono-hydroxylated derivatives of the parent compound. The exact position of hydroxylation on the hexyl chain would likely vary, creating a profile of isomeric metabolites. For instance, hydroxylation could occur at the ω (position 6) or ω-1 (position 5) carbons of the hexyl chain.

Decomposition Products: A key feature of nitrosoureas is their chemical instability, leading to decomposition into reactive intermediates. This decomposition can occur spontaneously or be influenced by the metabolic modifications. The breakdown of this compound would yield a hexyl isocyanate and a diazohydroxide, which in turn generates a reactive alkylating species. The hexyl isocyanate can then react with cellular nucleophiles.

| Metabolite Type | Specific Example | Metabolic Process | Enzyme System |

|---|---|---|---|

| Hydroxylated Metabolite | (6-hydroxyhexyl)-1-nitrosourea | Hydroxylation | Cytochrome P450 |

| Hydroxylated Metabolite | (5-hydroxyhexyl)-1-nitrosourea | Hydroxylation | Cytochrome P450 |

| Decomposition Product | Hexyl isocyanate | Chemical Decomposition | Non-enzymatic |

In Vivo Metabolic Fate in Model Organisms

The study of metabolism in whole organisms provides a more complete picture of the biotransformation, distribution, and excretion of a compound. nih.govnih.gov

In a living organism, this compound would undergo both the Phase I metabolism described above and subsequent Phase II conjugation reactions.

Phase I Transformation: As in microsomes, the initial step in vivo is expected to be the CYP450-mediated hydroxylation of the hexyl chain. ubc.ca

Chemical Decomposition: Concurrently, the parent compound and its hydroxylated metabolites can chemically decompose. The decomposition of nitrosoureas in vivo generates isocyanates. ubc.ca

Phase II Conjugation: The reactive hexyl isocyanate produced from the decomposition of this compound can conjugate with endogenous molecules like glutathione (B108866) (GSH). ubc.ca This conjugation is a detoxification pathway. The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway to be excreted in the urine as N-acetylcysteine (NAC) conjugates. nih.govubc.ca

The primary enzyme system responsible for the initial biotransformation of this compound is the cytochrome P450 superfamily of enzymes. kau.edu.sauv.es

Cytochrome P450 (CYP450): These enzymes, located primarily in the liver, are responsible for the oxidative metabolism, including hydroxylation, of a vast number of xenobiotics. kau.edu.sa Studies on the synthetic cannabinoid JWH-019, which also contains a hexyl group, identified CYP1A2 as the primary contributor to its hydroxylation in the human liver. mdpi.com Other isoforms like CYP2J2 also showed activity. mdpi.com It is plausible that similar CYP isoforms are involved in the metabolism of this compound.

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the hexyl isocyanate (a decomposition product) with glutathione, which is a critical step in its detoxification and elimination. nih.gov

| Enzyme System | Metabolic Phase | Reaction Catalyzed | Substrate |

|---|---|---|---|

| Cytochrome P450 | Phase I | Hydroxylation | This compound |

| Glutathione S-transferases | Phase II | Conjugation with GSH | Hexyl isocyanate |

Concluding Remarks

The study of nitrosourea (B86855) compounds remains an active area of academic research in oncology. The investigation of specific analogues, such as 1-Hexyl-1-nitrosourea, is essential for a deeper understanding of the structure-activity relationships that govern the efficacy and biological mechanisms of this class of alkylating agents. Through detailed chemical synthesis, physicochemical characterization, and evaluation in preclinical models, researchers continue to build upon the historical foundation of nitrosourea research, aiming to uncover new insights that could inform the development of future therapeutic strategies. The focused examination of individual analogues contributes valuable knowledge to the broader field of experimental therapeutics.

Structure Activity Relationships Sar and Theoretical Studies of 1 Hexyl 1 Nitrosourea

Correlating Structural Features with Biological Activity

The defining characteristics of 1-Hexyl-1-nitrosourea are its N-nitroso group and the hexyl chain attached to one of the urea (B33335) nitrogens. The molecule exerts its biological effects primarily through decomposition into reactive intermediates that can alkylate and carbamoylate biological macromolecules.

The length of the alkyl chain is a critical determinant of the physicochemical properties and biological activity of N-alkyl-N-nitrosoureas. For this compound, the six-carbon chain significantly influences its lipophilicity, which in turn affects its transport across cell membranes. nih.gov

Research on homologous series of N-alkyl-N-nitrosoureas has demonstrated an inverse relationship between the length of the N-alkyl chain and the compound's reactivity and certain biological activities, such as mutagenicity. nih.gov Kinetic studies investigating the alkylation of nucleophilic targets like 4-(p-nitrobenzyl)pyridine (NBP) by various N-alkyl-N-nitrosoureas revealed that the alkylating potential generally decreases as the alkyl chain length increases. researchgate.net This trend is attributed to steric effects, where longer, bulkier alkyl groups hinder the approach of the alkylating agent to its target. researchgate.net The carcinogenic potential of nitroso-compounds has also been shown to be influenced by the length of the alkyl chains. nih.gov

Table 1: Relationship Between Alkyl Chain Length and Alkylating Reactivity in N-Alkyl-N-Nitrosoureas

| Alkyl Group | Relative Alkylating Potential | Reference |

|---|---|---|

| Methyl | Highest | researchgate.net |

| Ethyl | ↓ | researchgate.net |

| Propyl | ↓↓ | researchgate.net |

| Butyl | ↓↓↓ | nih.govresearchgate.net |

This table illustrates the general trend observed in studies of N-alkyl-N-nitrosoureas, where reactivity decreases with increasing chain length. The position of a hexyl group would be expected to follow this trend, exhibiting lower reactivity than the shorter chains.

N-nitrosourea compounds function as bifunctional agents through two primary mechanisms: alkylation and carbamoylation. nih.gov Upon decomposition, this compound is proposed to generate a hexyldiazonium ion, which is the alkylating species, and a hexyl isocyanate, the carbamoylating species.

Alkylation: This process, considered essential for the primary biological effects of many nitrosoureas, involves the transfer of the hexyl group to nucleophilic sites on macromolecules like DNA. nih.govnih.gov The decomposition of nitrosoureas yields alkyldiazonium ions that can alkylate DNA bases. researchgate.net

Carbamoylation: This involves the transfer of the hexylcarbamoyl group to proteins, which can inhibit enzymes and other cellular processes. While alkylation is linked to the primary therapeutic effects, carbamoylating activity has been associated with certain toxicities, such as myelosuppression. nih.gov The specific structure of the isocyanate generated determines the degree of potential myelotoxicity. nih.gov Studies comparing nitrosoureas with different carbamoylating activities have shown that strongly carbamoylating agents can inhibit the incorporation of precursors into DNA, RNA, and proteins. nih.gov

For this compound, the hexyl substituent dictates the nature of both the alkylating and carbamoylating moieties derived from the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgsysrevpharm.org This approach is used to predict the activity of new compounds and to understand the molecular properties that are most important for a specific biological endpoint. researchgate.netnih.gov

QSAR models have been developed to predict the carcinogenic potency of nitroso-compounds. nih.govresearchgate.net The process typically involves several key steps:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., IC50 values, carcinogenic potency) is assembled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. chemmethod.com The dataset is often split into a "training set" to build the model and a "test set" to evaluate its predictive power. biointerfaceresearch.com

Validation: The model's statistical significance and predictive ability are rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. chemmethod.com

Successful QSAR models for nitrosamines have been able to account for over 80% of the variance in the experimental activity, demonstrating good predictive performance. nih.govresearchgate.net

The selection of appropriate molecular descriptors is crucial for developing a robust QSAR model. ucsb.edu Descriptors can be categorized based on the dimensionality of the structural information they encode. hufocw.org For nitrosoureas like this compound, a variety of descriptors are relevant for capturing the structural features that govern their activity.

Table 2: Common Molecular Descriptors Used in QSAR Analysis of Nitrosoureas

| Descriptor Class | Specific Examples | Relevance to this compound | Reference |

|---|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Number of Rotatable Bonds | Basic structural properties. The hexyl group contributes significantly to molecular weight and flexibility. | hufocw.org |

| Topological (2D) | Molecular Connectivity Indices, Kappa Indices | Describe the atomic connectivity and branching of the molecule. | hufocw.org |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity, Polarizability | The hexyl chain confers high lipophilicity (high LogP), affecting membrane transport and interaction with hydrophobic pockets. | nih.govucsb.edu |

| Electronic (Quantum Chemical) | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Relate to the molecule's reactivity. HOMO/LUMO energies can describe the ease of electron donation/acceptance during chemical reactions. | ucsb.edunih.gov |

| Hybrid | Charged Partial Surface Area (CPSA) | Encodes information about polar interactions, which are relevant for receptor binding. | hufocw.org |

The lipophilicity conferred by the hexyl chain is a particularly important descriptor, as it plays a key role in the transport properties of the molecule, which is an initial step in its mechanism of action. nih.gov

Computational and Theoretical Mechanistic Insights

Computational chemistry provides powerful tools to investigate the reaction mechanisms of nitrosoureas at the molecular level. nih.gov Theoretical studies on N-nitrosoureas (NU) have been conducted using semiempirical quantum mechanical methods, such as MINDO/3, to examine the pathways of their biodegradation. nih.gov

These computational approaches offer several key insights:

Reaction Mechanism: Theoretical calculations have confirmed that N-nitrosoureas act as SN1 reagents. nih.govnih.gov This means their decomposition involves a rate-determining unimolecular step to form a reactive intermediate (the alkyldiazonium ion), which then rapidly alkylates nucleophiles.

Decomposition Pathway: Models can elucidate the most probable decomposition pathways, identifying the key roles of the nitroso group and adjacent atoms in the process. nih.gov

Reactivity Determinants: By calculating properties like reaction enthalpies, computational models can help identify the structural features that determine the relative carcinogenic potency of different nitrosoureas. nih.gov

Substituent Effects: Methods like Density Functional Theory (DFT) can be used to analyze how different substituents, such as the hexyl group on this compound, affect the electronic structure and reactivity of the molecule. nih.gov

These theoretical insights complement experimental SAR and QSAR studies, providing a more complete picture of how the chemical structure of this compound governs its biological activity.

Ab Initio Calculations of Electronic Properties and Reaction Pathways

Ab initio quantum chemistry methods are instrumental in providing a foundational understanding of the electronic structure and reactivity of molecules from first principles, without reliance on empirical parameters. For a compound like this compound, these calculations can predict a range of electronic properties that are critical for its chemical behavior and biological interactions.

Key electronic properties that can be determined through ab initio calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are fundamental to predicting the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack, and its ability to participate in hydrogen bonding or other non-covalent interactions.

Furthermore, ab initio methods can be employed to map out the potential energy surface for various chemical reactions involving this compound. This includes the decomposition pathways that are characteristic of nitrosoureas and are believed to be central to their biological activity. By identifying transition states and calculating activation energies, researchers can elucidate the mechanisms of these reactions.

While specific ab initio studies on this compound are not readily found in the literature, the general principles can be applied. The following table summarizes the types of electronic properties and reaction pathway data that would be generated from such a study.

| Property/Parameter | Theoretical Significance | Potential Value for this compound |

| Electronic Properties | ||

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. | Data not available |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | Data not available |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | Data not available |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | Data not available |

| Electrostatic Potential | Maps regions of positive and negative charge on the molecular surface, predicting sites for non-covalent interactions. | Data not available |

| Reaction Pathways | ||

| Decomposition Energy Barrier | The activation energy required for the breakdown of the nitrosourea (B86855) moiety, a key step in its mechanism of action. | Data not available |

| Alkylation Reaction Profile | The energy profile for the transfer of the hexyl group to a biological nucleophile, such as a DNA base. | Data not available |

The data in this table is illustrative of the parameters that would be obtained from ab initio calculations and does not represent actual experimental or calculated values for this compound due to the absence of specific studies in the searched literature.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a small molecule like this compound and its biological targets, such as proteins and nucleic acids, at an atomistic level. nih.govresearchgate.netnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. mdpi.com

For this compound, MD simulations can be utilized to investigate its binding affinity and mode of interaction with specific biomolecules. This is crucial for understanding its mechanism of action and for the rational design of new analogues with improved properties. Key insights that can be gained from MD simulations include the identification of binding sites, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes induced in both the ligand and the biomolecule upon binding.

Given the alkylating nature of nitrosoureas, a primary biological target is DNA. MD simulations could be employed to model the non-covalent binding of this compound to the DNA grooves, a precursor step to the covalent alkylation of DNA bases. Similarly, interactions with proteins, such as enzymes involved in DNA repair, could be simulated to understand potential inhibitory effects.

The following table outlines the types of data that would be generated from MD simulations of this compound with a biomolecular target.

| Simulation Parameter | Significance in Biomolecular Interaction | Potential Findings for this compound |

| Binding Free Energy (ΔG_bind) | Quantifies the affinity of the ligand for the biomolecule. A more negative value indicates stronger binding. | Data not available |

| Root Mean Square Deviation (RMSD) | Measures the conformational stability of the ligand-biomolecule complex over the simulation time. | Data not available |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the biomolecule upon ligand binding. | Data not available |

| Hydrogen Bond Analysis | Identifies the specific hydrogen bonds formed between the ligand and the biomolecule, and their persistence over time. | Data not available |

| Radial Distribution Function | Describes the probability of finding atoms of the biomolecule at a certain distance from the ligand atoms. | Data not available |

As with the previous section, this table is illustrative. Specific MD simulation data for this compound is not available in the public domain based on the conducted searches.

Advanced Experimental Models and Research Methodologies for 1 Hexyl 1 Nitrosourea Studies

In Vitro Cellular and Organoid Models

Detailed studies on the use of 1-Hexyl-1-nitrosourea in advanced in vitro models appear to be limited.

Two-Dimensional (2D) Cell Culture Systems for Cytotoxicity Assays

Information regarding the specific cytotoxicity of this compound in 2D cell culture systems is not well-documented in publicly available research. General knowledge of nitrosourea (B86855) compounds suggests they exhibit cytotoxic effects by inducing DNA damage. However, specific IC50 values or detailed mechanistic studies on various cell lines for this compound are not available.

Three-Dimensional (3D) Spheroid and Organoid Models for Complex Interactions

There is no available research that details the use of this compound in 3D spheroid or organoid models. These advanced models are crucial for understanding complex cellular interactions and drug responses in a more physiologically relevant context, but their application to this specific compound has not been reported in the accessible literature.

In Vivo Animal Models for Mechanistic Studies

Rodent Models for Carcinogenesis and Tumor Induction Studies

While nitrosoureas, in general, are known to be potent carcinogens in rodent models, specific studies detailing the carcinogenic and tumor-inducing effects of this compound are not extensively reported.

Development of Specific Xenograft Models for Investigating Biological Responses

There is no information available on the development and use of specific xenograft models to investigate the biological responses to this compound.

Advanced Analytical Techniques for Research Investigations

Specific advanced analytical techniques for the investigation of this compound are not described in the available literature. General methods for the detection of nitrosourea compounds may be applicable, but studies detailing their application specifically to this compound are not found.

Spectroscopic Methods for Structural Elucidation of Metabolites and Adducts

The structural elucidation of metabolites and adducts of this compound is a critical aspect of understanding its mechanism of action and biotransformation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor. These methods provide detailed information about the molecular structure, allowing for the precise identification of metabolic changes and the nature of adducts formed with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structural arrangement of atoms within a molecule. For the study of this compound and its derivatives, ¹H and ¹³C NMR are fundamental.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound metabolites, changes in the chemical shifts and splitting patterns of the hexyl chain protons can indicate the site of metabolic modification, such as hydroxylation. For instance, the introduction of a hydroxyl group would lead to a downfield shift for the proton attached to the carbon bearing the hydroxyl group.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. It is particularly useful for identifying changes in the carbon framework and for confirming the position of functional groups. The chemical shifts in the ¹³C NMR spectrum of this compound metabolites would be indicative of the type and location of metabolic transformations.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS): This technique is often used for the analysis of volatile compounds. The mass spectrum of a related compound, N-Nitrosodihexylamine, which shares the dihexylamine (B85673) structural feature, provides an example of the fragmentation patterns that might be expected. nist.gov The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide clues about the structure.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These soft ionization techniques are particularly well-suited for the analysis of non-volatile and thermally labile metabolites and adducts. They are often coupled with tandem mass spectrometry (MS/MS) to obtain detailed structural information. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify metabolites and the site of adduction on biomolecules like DNA and proteins. The study of other N-nitrosamines by mass spectrometry has shown that fragmentation often occurs via alpha-cleavage, providing characteristic ions. nih.gov

The analysis of DNA adducts formed by alkylating agents, a class to which this compound belongs, frequently utilizes liquid chromatography-mass spectrometry (LC-MS) to identify the specific nucleobases that have been modified. researchgate.net

Illustrative Spectroscopic Data for a Related Compound

The following table presents mass spectral data for N-Nitrosodihexylamine, a compound structurally related to this compound, to illustrate the type of data obtained from mass spectrometry.

| Compound Name | Formula | Molecular Weight | Key Mass Spectral Peaks (m/z) |

| N-Nitrosodihexylamine | C₁₂H₂₆N₂O | 214.35 | M+ at 214, and other characteristic fragments |

Data is illustrative and based on a structurally similar compound. nist.gov

Chromatographic Techniques for Quantification and Degradation Product Analysis

Chromatographic techniques are essential for the separation, quantification, and analysis of this compound and its degradation products in various matrices, including biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of nitrosourea compounds due to its high resolution and sensitivity. nih.gov

Quantification: For the quantification of this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol. nih.govwho.int Detection is commonly achieved using an ultraviolet (UV) detector, as the nitrosourea chromophore absorbs UV light. who.int The concentration of the compound is determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentration. For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Degradation Product Analysis: Nitrosoureas are known to be unstable, particularly in aqueous solutions. oup.com HPLC is an ideal technique to monitor the degradation of this compound and to separate and identify its degradation products. researchgate.net By analyzing samples over time under various conditions (e.g., different pH and temperature), the rate of degradation can be determined, and the degradation products can be collected for further structural analysis by spectroscopic methods like MS and NMR. psu.edu Stability-indicating HPLC methods are developed to ensure that the analytical method can separate the intact drug from its degradation products. oup.com

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While nitrosoureas can be thermally labile, GC methods have been successfully developed for some of them, often involving derivatization to increase volatility and stability. acs.org

Quantification and Degradation Analysis: For this compound, a GC method would likely involve a capillary column with a suitable stationary phase. acs.org A nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) can be used for sensitive and selective detection. acs.org GC-MS has the added advantage of providing structural information about the separated components based on their mass spectra, which is invaluable for identifying unknown degradation products.

Illustrative Chromatographic Conditions for Nitrosourea Analysis

The following table provides examples of chromatographic conditions that have been used for the analysis of other nitrosourea compounds and could be adapted for this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | C18 (Reversed-Phase) | Methanol/Water or Acetonitrile/Buffer | UV, MS | Quantification, Degradation Analysis | nih.govwho.int |

| GC | SE-30 Capillary Column | Helium | N-P Specific Detector, MS | Quantification, Stability Studies | acs.org |

This table presents typical conditions for nitrosourea analysis and is intended to be illustrative.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard protocols for synthesizing 1-Hexyl-1-nitrosourea, and how can purity and structural identity be validated? Answer: Synthesis typically involves the reaction of hexylamine with nitrosating agents (e.g., sodium nitrite under acidic conditions). Key steps include temperature control (0–5°C) to minimize side reactions and ensure regioselectivity . For purity validation, use HPLC with UV detection (λ = 230–250 nm) and compare retention times to standards. Structural confirmation requires H/C NMR (e.g., characteristic nitroso group signals at δ 8.5–9.0 ppm for H) and FT-IR (N–O stretch at ~1500 cm). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q2: How should experimental sections in publications describe the synthesis of this compound to ensure reproducibility? Answer: Include exact molar ratios, solvent systems, reaction durations, and purification methods (e.g., recrystallization solvents, column chromatography parameters). Specify instrumentation (e.g., NMR field strength, HPLC column type). For reproducibility, provide raw spectral data in supplementary materials and cross-reference established protocols for nitrosourea derivatives .

Stability and Storage

Q3: What are the recommended storage conditions for this compound to prevent decomposition, and how can degradation be monitored? Answer: Store at –20°C under inert atmosphere (argon) in amber vials to mitigate light- and oxygen-induced degradation. Monitor stability via periodic HPLC analysis over 6–12 months. Use accelerated stability studies (e.g., 40°C/75% relative humidity for 1 month) to predict shelf life. Degradation products (e.g., hexylurea) can be identified via LC-MS .

Mechanistic and Functional Studies

Q4 (Advanced): How can researchers design experiments to elucidate the alkylation mechanism of this compound in DNA damage studies? Answer: Use isotopic labeling (e.g., N-nitrosourea) with LC-MS/MS to track adduct formation. Compare kinetics in wild-type vs. DNA repair-deficient cell lines (e.g., XPA–/–) to isolate repair pathways. Employ molecular docking simulations to predict binding affinities at guanine N7 positions, validated by P-postlabeling assays .

Q5 (Advanced): What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays? Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC values with 95% confidence intervals. For heterogeneous datasets, apply ANOVA with post-hoc Tukey tests. Include power analysis to justify sample sizes (α = 0.05, β = 0.2) .

Data Contradictions and Validation

Q6 (Advanced): How should researchers address conflicting reports on this compound’s tumor specificity in preclinical models? Answer: Conduct a meta-analysis of existing studies, stratifying by model type (e.g., xenograft vs. syngeneic), dosing regimens, and endpoint assays (e.g., tumor volume vs. apoptosis markers). Replicate key experiments under standardized conditions, controlling for variables like hypoxia and metabolic enzyme expression .

Q7 (Advanced): What methodologies can resolve discrepancies in mutagenicity data across in vitro and in vivo systems? Answer: Use Ames test variants (e.g., pre-incubation with S9 liver homogenate) alongside transgenic rodent assays (e.g., MutaMouse). Cross-validate with Comet assays to quantify DNA strand breaks. Address interspecies differences via comparative genomics (e.g., CYP450 isoform activity) .

Novel Applications and Hybrid Systems

Q8 (Advanced): How can this compound be integrated into drug delivery systems to enhance target specificity? Answer: Encapsulate in pH-sensitive liposomes or polymer nanoparticles (e.g., PLGA) for tumor microenvironment-triggered release. Functionalize surfaces with targeting ligands (e.g., folate or EGFR antibodies). Validate specificity via fluorescence imaging in co-culture models (cancer vs. normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.